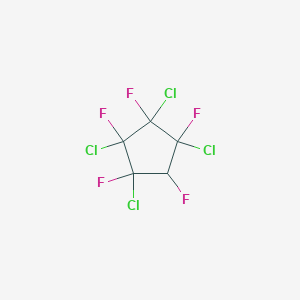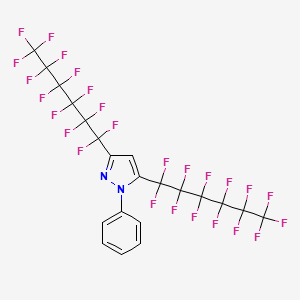
2-(2-Hydroxybenzylidene)indane-1,3-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of indane-1,3-dione and its derivatives has been summarized in numerous studies . The authors describe the reactivity of indane-1,3-dione in detail, making it understandable for readers .Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxybenzylidene)indane-1,3-dione” is detailed in several studies . The authors describe the reactivity of indane-1,3-dione in detail, which is useful for understanding its molecular structure .Chemical Reactions Analysis
The chemical reactions of “2-(2-Hydroxybenzylidene)indane-1,3-dione” have been analyzed in various studies . The authors describe the reactivity of indane-1,3-dione in detail, providing valuable insights into its chemical reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Indane-1,3-dione and its derivatives find applications in various research fields, one of which is medicinal chemistry . It’s a common scaffold in the design of biologically active molecules . For instance, its closest analogues, indanone, is associated with the design of biologically active compounds .
Organic Electronics
Indane-1,3-dione is also used in the field of organic electronics . Its electron acceptor properties make it suitable for the design of dyes for solar cell applications .
Photopolymerization
Indane-1,3-dione is widely used as a photoinitiator in the field of photopolymerization . It’s an ideal candidate for the design of push-pull dyes by one of the simplest reactions, namely the Knoevenagel reaction .
Optical Sensing
The structure of indane-1,3-dione is used in optical sensing applications . Its derivatives can be used to design compounds with extended aromaticities .
Non-Linear Optical (NLO) Applications
Indane-1,3-dione and its derivatives are used in non-linear optical (NLO) applications . The electron acceptor properties of indane-1,3-dione make it suitable for NLO applications .
Biosensing
Indane-1,3-dione is a versatile building block used in numerous applications, including biosensing . It’s used as a synthetic intermediate for the design of many different biologically active molecules .
Bioactivity
Indane-1,3-dione is also used in bioactivity applications . Its derivatives are used in the design of biologically active compounds .
Bioimaging
Indane-1,3-dione is used in bioimaging applications . Its derivatives can be used to design compounds with improved electron-withdrawing ability .
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Hydroxybenzylidene)indane-1,3-dione is amyloid fibrils . Amyloid fibrils are protein aggregates that are associated with several neurodegenerative disorders, including Alzheimer’s and Parkinson’s disease .
Mode of Action
2-(2-Hydroxybenzylidene)indane-1,3-dione interacts with amyloid fibrils by binding to them . This compound has been found to selectively and specifically bind to amyloid fibrils, similar to Thioflavin T (ThT), a dye commonly used for the detection of amyloids .
Biochemical Pathways
It is known that the compound interacts with amyloid fibrils, which are involved in the pathological process of several neurodegenerative disorders .
Pharmacokinetics
Due to its neutrality of electrical charge and high lipophilicity coefficient, it is possible for it to cross the blood-brain barrier .
Result of Action
The binding of 2-(2-Hydroxybenzylidene)indane-1,3-dione to amyloid fibrils results in an increase in its fluorescence intensity . This property makes it a potential candidate for use as a neutral fluorescence probe for the identification of amyloid aggregations .
Propiedades
IUPAC Name |
2-[(2-hydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWDZLGDIYHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)




![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)

![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)
![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)
![4-fluoro-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide](/img/structure/B3040856.png)